molecular formula C13H25ClO2 B033643 Dodecyl chloroformate CAS No. 24460-74-0

Dodecyl chloroformate

Cat. No.: B033643
CAS No.: 24460-74-0
M. Wt: 248.79 g/mol
InChI Key: AFPOMDNRTZLRMD-UHFFFAOYSA-N
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Description

Dodecyl chloroformate, also known as this compound, is a useful research compound. Its molecular formula is C13H25ClO2 and its molecular weight is 248.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyelectrolyte−Surfactant Complexes in Low-Polarity Solvents

Dodecyl chloroformate plays a role in the study of polyelectrolyte−surfactant complexes. Research has examined how these complexes behave in solvents like chloroform, focusing on their solubility, diffusion coefficients, and intrinsic viscosity. The properties of such complexes in chloroform are influenced by the composition and nature of the complexes (Bakeev et al., 1996).

Surfactant Effects on Solvent-Gelatinization

The interaction of surfactants with solvents, including chloroform, is another area of application. Studies have explored how surfactants like sodium dodecyl sulfate (SDS) affect the behavior of solvents in various contexts, including the gelatinization of solvents when mixed with urine samples (Isono et al., 1999).

Solvent Extraction and Analytical Chemistry

Research has also focused on the role of this compound in solvent extraction processes and its applications in analytical chemistry. This includes methods for determining substances like sodium dodecyl sulfate in solutions using chloroform and the development of techniques for sample preparation and analysis (Liu & Dasgupta, 1996).

Antifungal Applications and Nanotechnology

This compound has been studied in the context of antifungal applications and nanotechnology. It has been loaded into nanostructured lipid systems for treating fungal infections, demonstrating enhanced antifungal activity and reduced toxicity (Medina-Alarcón et al., 2017).

Environmental and Corrosion Studies

The compound is also significant in environmental research, such as examining the behavior of carbon steel in acid chloride solutions and the effects of surfactants on corrosion inhibition (Migahed et al., 2009).

Safety and Hazards

When handling Dodecyl chloroformate, it is recommended to wear suitable protective equipment, prevent generation of vapor or mist, and avoid contact with skin, eyes, and clothing . It’s also advised to wash hands and face thoroughly after handling .

Properties

IUPAC Name

dodecyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPOMDNRTZLRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179217
Record name Dodecyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24460-74-0
Record name Carbonochloridic acid, dodecyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24460-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyl chloroformate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DODECYL CHLOROFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRN953UF5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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